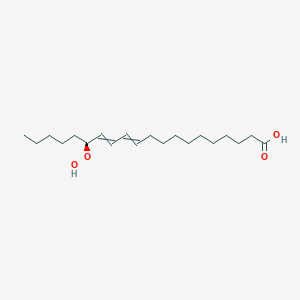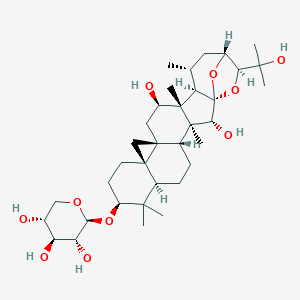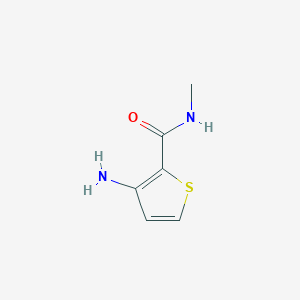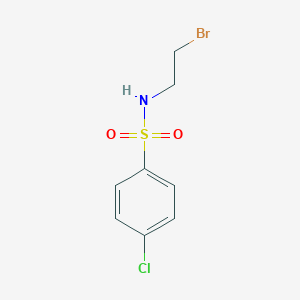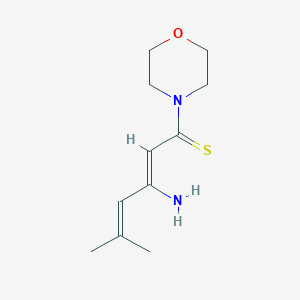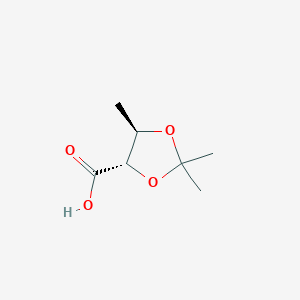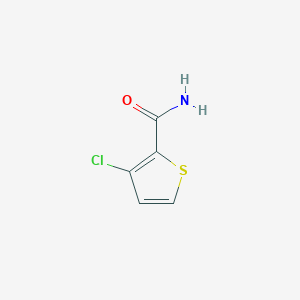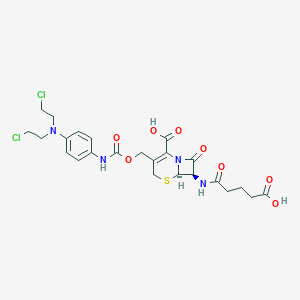
7-Cbnceph mustard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cbnceph mustard is a chemical compound that belongs to the family of nitrogen mustard compounds. It is a derivative of the nitrogen mustard compound called mechlorethamine. 7-Cbnceph mustard has been found to exhibit significant anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 7-Cbnceph mustard involves the formation of DNA adducts, which leads to DNA damage and apoptosis. The compound reacts with the nucleophilic sites of DNA, such as the nitrogen atoms of guanine and adenine, forming covalent bonds. This results in the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Biochemische Und Physiologische Effekte
7-Cbnceph mustard has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of DNA polymerase, leading to the inhibition of DNA synthesis. In addition, the compound has been found to induce the expression of pro-apoptotic genes, such as Bax and p53, and inhibit the expression of anti-apoptotic genes, such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-Cbnceph mustard in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanism of action of anti-tumor agents. However, one of the limitations of using 7-Cbnceph mustard is its high toxicity towards normal cells, which can limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Cbnceph mustard. One of the areas of focus is the development of novel derivatives of the compound that exhibit higher potency and selectivity towards cancer cells. In addition, the combination of 7-Cbnceph mustard with other anti-tumor agents, such as immunotherapy and targeted therapy, is an area of active research. Furthermore, the identification of biomarkers that can predict the response of cancer cells to 7-Cbnceph mustard is another area of interest.
Synthesemethoden
The synthesis of 7-Cbnceph mustard involves the reaction of mechlorethamine with 7-cyano-7-deazaguanine in the presence of a base. The resulting product is a yellowish powder that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
7-Cbnceph mustard has been extensively studied for its anti-tumor activity in various types of cancer. It has been found to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In addition, 7-Cbnceph mustard has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
142478-50-0 |
|---|---|
Produktname |
7-Cbnceph mustard |
Molekularformel |
C24H28Cl2N4O8S |
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
InChI-Schlüssel |
ZOYULASXKQQRQK-DENIHFKCSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Synonyme |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
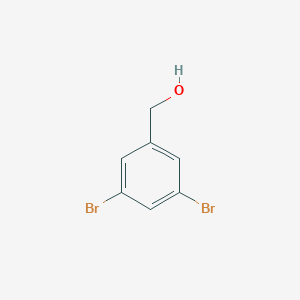
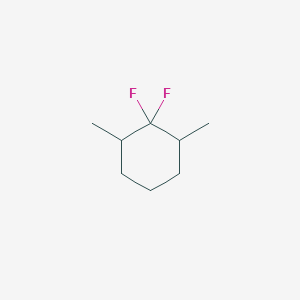
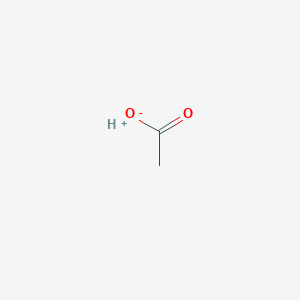

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
